Butan-2-yl 2-(4-hydroxyphenoxy)propanoate
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Overview
Description
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula C13H18O4 It is known for its unique structure, which includes a butan-2-yl group and a 4-hydroxyphenoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 4-hydroxyphenoxypropanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a larger scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxypropionaldehyde.
Reduction: Formation of butan-2-yl 2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-(4-hydroxyphenoxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(4-hydroxyphenoxy)propanoate
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
Uniqueness
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
CAS No. |
113683-91-3 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
butan-2-yl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-9(2)16-13(15)10(3)17-12-7-5-11(14)6-8-12/h5-10,14H,4H2,1-3H3 |
InChI Key |
YBTCHPUXOLKJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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